molecular formula C25H22ClN5O3 B2711676 7-(4-(4-chlorobenzoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1021123-88-5

7-(4-(4-chlorobenzoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Katalognummer: B2711676
CAS-Nummer: 1021123-88-5
Molekulargewicht: 475.93
InChI-Schlüssel: SZMQUFRXLFPEIY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 7-(4-(4-chlorobenzoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one (hereafter referred to as Compound X) is a structurally complex molecule featuring a pyrazolo[4,3-c]pyridinone core fused with a piperazine-carbonyl-4-chlorobenzoyl substituent. The 4-chlorobenzoyl group may enhance lipophilicity and metabolic stability, while the piperazine moiety offers conformational flexibility for target binding .

Eigenschaften

IUPAC Name

7-[4-(4-chlorobenzoyl)piperazine-1-carbonyl]-5-methyl-2-phenylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClN5O3/c1-28-15-20(22-21(16-28)25(34)31(27-22)19-5-3-2-4-6-19)24(33)30-13-11-29(12-14-30)23(32)17-7-9-18(26)10-8-17/h2-10,15-16H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZMQUFRXLFPEIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 7-(4-(4-chlorobenzoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a novel derivative in medicinal chemistry, particularly noted for its potential biological activities. This article reviews its synthesis, biological evaluations, and the underlying mechanisms contributing to its pharmacological effects.

Chemical Structure and Properties

The molecular formula of the compound is C25H25ClN4OC_{25}H_{25}ClN_{4}O with a molecular weight of 475.9 g/mol. The structure features a pyrazolo[4,3-c]pyridine core substituted with a piperazine moiety and a chlorobenzoyl group, which are critical for its biological activity.

Synthesis

The synthesis involves a multi-step process starting from piperazine derivatives and various benzoyl chlorides. The key steps include:

  • Formation of Piperazine Derivative :
    • Reaction of 4-chlorobenzhydryl chloride with piperazine.
    • Characterization through NMR and IR spectroscopy to confirm product formation.
  • N-acylation :
    • N-substitution with different benzoyl chlorides to yield the final compound.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including:

  • Liver Cancer : HUH7, HEPG2
  • Breast Cancer : MCF7, T47D
  • Colon Cancer : HCT116

The compound showed lower GI50 values compared to standard chemotherapeutics like 5-Fluorouracil (5-FU), indicating potent anti-cancer properties. For instance, specific derivatives exhibited GI50 values as low as 0.44 µM against HEP3B cells, highlighting their effectiveness in inhibiting cell growth (Table 1).

Cell LineCompoundGI50 (µM)Reference Drug (5-FU)
HUH75a1.9110
HEP3B5c0.448
T47D5e0.316
HCT1165g1.229

The proposed mechanisms include:

  • Inhibition of Topoisomerase II : Similar compounds have shown to inhibit topoisomerase II activity, leading to DNA damage in cancer cells.
  • Induction of Apoptosis : Evidence suggests that the compound may trigger apoptosis in U937 cells through intrinsic pathways.

Antimicrobial Activity

In addition to anticancer effects, derivatives of this compound have shown promising antimicrobial activity against various pathogens, suggesting a broad spectrum of biological activity.

Case Study: Antimycobacterial Activity

A related study evaluated similar piperazine derivatives against Mycobacterium tuberculosis, revealing IC50 values ranging from 1.35 to 2.18 µM for certain derivatives, indicating potential as anti-tubercular agents (Table 2).

CompoundIC50 (µM)IC90 (µM)
6a1.353.73
6e2.184.00

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Pyrazolo-Pyridinone and Pyrazolo-Pyrimidinone Derivatives

Compound X shares structural similarities with pyrazolo-pyrimidinones and pyrano-pyrazoles described in the literature. Key distinctions and similarities include:

Compound Name Core Structure Substituents Synthetic Method Pharmacological Notes Reference
Compound X Pyrazolo[4,3-c]pyridinone 4-Chlorobenzoyl-piperazine, 5-methyl, 2-phenyl Not explicitly described Inferred kinase/CNS modulation N/A
5-(3,5-Dimethylphenyl)-2-isopropylpyrazolo[1,5-a]pyrimidin-7(4H)-one (MK6) Pyrazolo[1,5-a]pyrimidinone 3,5-Dimethylphenyl, isopropyl Multi-step alkylation/acylation Potential kinase inhibitor
2-Phenyl-5-(2,3,4,5-tetrafluorophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one (MK63) Pyrazolo[1,5-a]pyrimidinone 2,3,4,5-Tetrafluorophenyl, phenyl Solvent-free condensation Enhanced electron-withdrawing effects
4-(4-Methoxyphenyl)-3,7-dimethyl-1,4-dihydro-5H-pyrazolo[4,3:5,6]pyrano[2,3-d][1,3]oxazin-5-one Pyrano-pyrazole-oxazine hybrid 4-Methoxyphenyl, methyl One-pot multi-component reaction Unreported bioactivity

Key Observations :

  • Substituent Effects : The 4-chlorobenzoyl group in Compound X contrasts with electron-donating groups (e.g., methoxy in ) or fluorine-rich substituents (e.g., MK63 ), which may alter solubility and binding affinity.
Piperazine-Linked Compounds

Piperazine derivatives are prevalent in drug design due to their ability to modulate pharmacokinetics. Notable analogs include:

Compound Name Piperazine Modification Linked Moiety Synthetic Route Activity Reference
Compound X 4-Chlorobenzoyl-carbonyl Pyrazolo[4,3-c]pyridinone Likely coupling reaction Hypothesized kinase interaction N/A
4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (Compound 5) Trifluoromethylphenyl Pyrazole-butyl Amide coupling Unreported
5,5’-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one) Dithiolone Symmetric bis-chloro Nucleophilic substitution Potential antimicrobial

Key Observations :

  • Electron-Deficient Aromatic Systems : The 4-chlorobenzoyl group in Compound X mirrors the electron-withdrawing effects of trifluoromethyl (in Compound 5 ) or dithiolone (), which may enhance receptor-binding interactions.
  • Synthetic Accessibility : Compound X’s piperazine-carbonyl linkage likely requires coupling reagents (e.g., EDC/HOBT), analogous to methods in .

Research Findings and Implications

Pharmacological Hypotheses

Based on structural analogs:

  • Kinase Inhibition: Pyrazolo-pyrimidinones (e.g., MK6 ) show kinase inhibitory activity; Compound X’s bulkier substituents may target ATP-binding pockets.
  • CNS Penetration : The piperazine moiety could enhance blood-brain barrier permeability, similar to PDE inhibitors (e.g., ).

Q & A

Q. What synthetic methodologies are commonly employed to construct the pyrazolo[4,3-c]pyridine core in this compound?

The pyrazolo[4,3-c]pyridine scaffold is typically synthesized via cyclocondensation reactions. For example, condensation of pyrazol-5-amine derivatives with aldehydes (e.g., 4-chlorobenzaldehyde) under solvent-free conditions can yield fused pyrazolo-pyridine systems. Cyclization of intermediates using phosphoryl chloride (POCl₃) at elevated temperatures (~120°C) is critical for ring closure . Key intermediates include α,β-unsaturated ketones or azide-functionalized precursors, as demonstrated in analogous pyrazole-fused heterocycles .

Q. How is the piperazine-1-carbonyl moiety introduced into the structure?

Piperazine derivatives are often incorporated via nucleophilic acyl substitution. A common strategy involves reacting 4-(4-chlorobenzoyl)piperazine with activated carbonyl intermediates (e.g., acid chlorides or mixed anhydrides). For instance, phenyl(piperazin-1-yl)methanone derivatives are synthesized by reacting benzoyl chloride with piperazine in the presence of a base like K₂CO₃ in DMF at 80°C .

Q. What spectroscopic techniques validate the compound’s structural integrity?

  • IR spectroscopy : Confirms carbonyl (C=O) stretches (~1650–1750 cm⁻¹) and aromatic C-H bends.
  • NMR : ¹H NMR identifies methyl groups (δ 2.3–2.5 ppm), aromatic protons (δ 7.0–8.5 ppm), and piperazine protons (δ 3.0–3.5 ppm). ¹³C NMR detects carbonyl carbons (δ 165–175 ppm).
  • Mass spectrometry (MS) : High-resolution MS verifies molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

Quantum chemical calculations (e.g., density functional theory, DFT) predict reaction pathways and transition states. For example, reaction path searches can identify energy barriers in cyclization steps, guiding solvent selection (e.g., ethanol vs. DMF) and catalyst use. Computational tools also predict regioselectivity in multi-step reactions, reducing trial-and-error experimentation .

Q. What strategies address contradictory biological activity data in SAR studies?

Discrepancies often arise from assay variability (e.g., cell lines, concentration ranges). To resolve these:

  • Standardize assays using reference compounds (e.g., streptomycin for antibacterial studies).
  • Perform dose-response curves (IC₅₀/EC₅₀) across multiple replicates.
  • Validate target engagement via enzymatic assays (e.g., phosphodiesterase inhibition) .

Q. How do substituents on the chlorobenzoyl group influence bioactivity?

Modifying the chloro-substituent’s position (para vs. meta) or replacing it with electron-withdrawing/donating groups alters pharmacokinetics. For example:

SubstituentLogPIC₅₀ (μM)Notes
4-Cl3.20.45High membrane permeability
4-OCH₃2.81.2Reduced activity due to polarity
SAR studies suggest para-chloro maximizes lipophilicity and target binding .

Q. What crystallographic techniques resolve structural ambiguities in analogs?

Single-crystal X-ray diffraction (SCXRD) determines bond lengths, angles, and packing motifs. For pyrazolo-pyridine derivatives, SCXRD confirmed intramolecular hydrogen bonding between the pyridinone oxygen and adjacent NH groups, stabilizing the planar structure .

Methodological Considerations

Q. How to troubleshoot low yields in the final coupling step?

  • Catalyst screening : Use Pd-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura couplings.
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates.
  • Temperature control : Gradual heating (e.g., 80°C → 120°C) prevents decomposition of heat-sensitive moieties .

Q. What purification techniques are effective for isolating this compound?

  • Column chromatography : Silica gel with gradient elution (hexane/EtOAc 4:1 → 1:1).
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals.
  • HPLC : Reverse-phase C18 columns resolve closely related impurities .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.